

In-Depth Technical Guide: 4-(3,6-Dimethylhept-3-yl)phenol-13C6

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Compound of Interest

Compound Name: 4-(3,6-Dimethylhept-3-yl)phenol-13C6

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of **4-(3,6-Dimethylhept-3-yl)phenol-13C6**, a stable isotope-labeled form of a specific branched nonylphenol isomer. Nonylphenols are a complex group of organic compounds with significant industrial applications, but they are also recognized as endocrine-disrupting chemicals. The 13C6 labeled variant serves as a critical internal standard for the accurate quantification of 4-(3,6-Dimethylhept-3-yl)phenol in various matrices, which is essential for toxicological studies, environmental monitoring, and understanding its metabolic fate. This guide consolidates available data on its physicochemical properties, synthesis, metabolism, and biological effects to support research and development activities.

Chemical and Physical Properties

Quantitative data for 4-(3,6-Dimethylhept-3-yl)phenol and its 13C6 isotopologue are summarized below. It is important to note that while computed data is readily available, experimentally determined values are scarce in publicly accessible literature.

Table 1: Physicochemical Properties of 4-(3,6-Dimethylhept-3-yl)phenol and its 13C6 Isotopologue

Property	4-(3,6-Dimethylhept-3-yl)phenol	4-(3,6-Dimethylhept-3-yl)phenol-13C6	Data Type
Molecular Formula	C ₁₅ H ₂₄ O	¹³ C ₆ C ₉ H ₂₄ O	---
Molecular Weight	220.35 g/mol	226.31 g/mol	Computed
CAS Number	142731-63-3	1173020-38-6	---
Appearance	Light yellow viscous liquid	Not specified (typically in solution)	Experimental (for non-labeled)
XLogP3	5.4	5.7	Computed
Hydrogen Bond Donor Count	1	1	Computed
Hydrogen Bond Acceptor Count	1	1	Computed
Rotatable Bond Count	5	5	Computed
Exact Mass	220.182715 g/mol	226.202844 g/mol	Computed
Boiling Point	Not available	Not available	---
Melting Point	Not available	Not available	---
Water Solubility	Not available	Not available	---
pKa	Not available	Not available	---
Log K _{ow}	Not available	Not available	---
Vapor Pressure	Not available	Not available	---
Henry's Law Constant	Not available	Not available	---

Note: The abstract of a study by Lalah et al. (2003) indicates the experimental determination of log K_{ow}, water solubility, vapor pressure, and Henry's Law constant for the unlabeled compound; however, the full text containing these specific values was not accessible.

Synthesis

The synthesis of the unlabeled 4-(3,6-Dimethylhept-3-yl)phenol has been reported to be achieved through a Friedel-Crafts alkylation reaction. The synthesis of the ¹³C₆ labeled analogue would follow a similar pathway, utilizing a ¹³C₆-labeled phenol starting material.

Experimental Protocol: Friedel-Crafts Alkylation (General)

While a detailed protocol for the specific synthesis of 4-(3,6-Dimethylhept-3-yl)phenol is not fully available, a general procedure for the Friedel-Crafts alkylation of a phenol derivative is as follows. This should be adapted and optimized for the specific reactants.

Materials:

- Anisole (as a phenol precursor)
- 3-bromo-3,6-dimethylheptane (alkylating agent)
- Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst
- Anhydrous dichloromethane (DCM) or other inert solvent
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ice

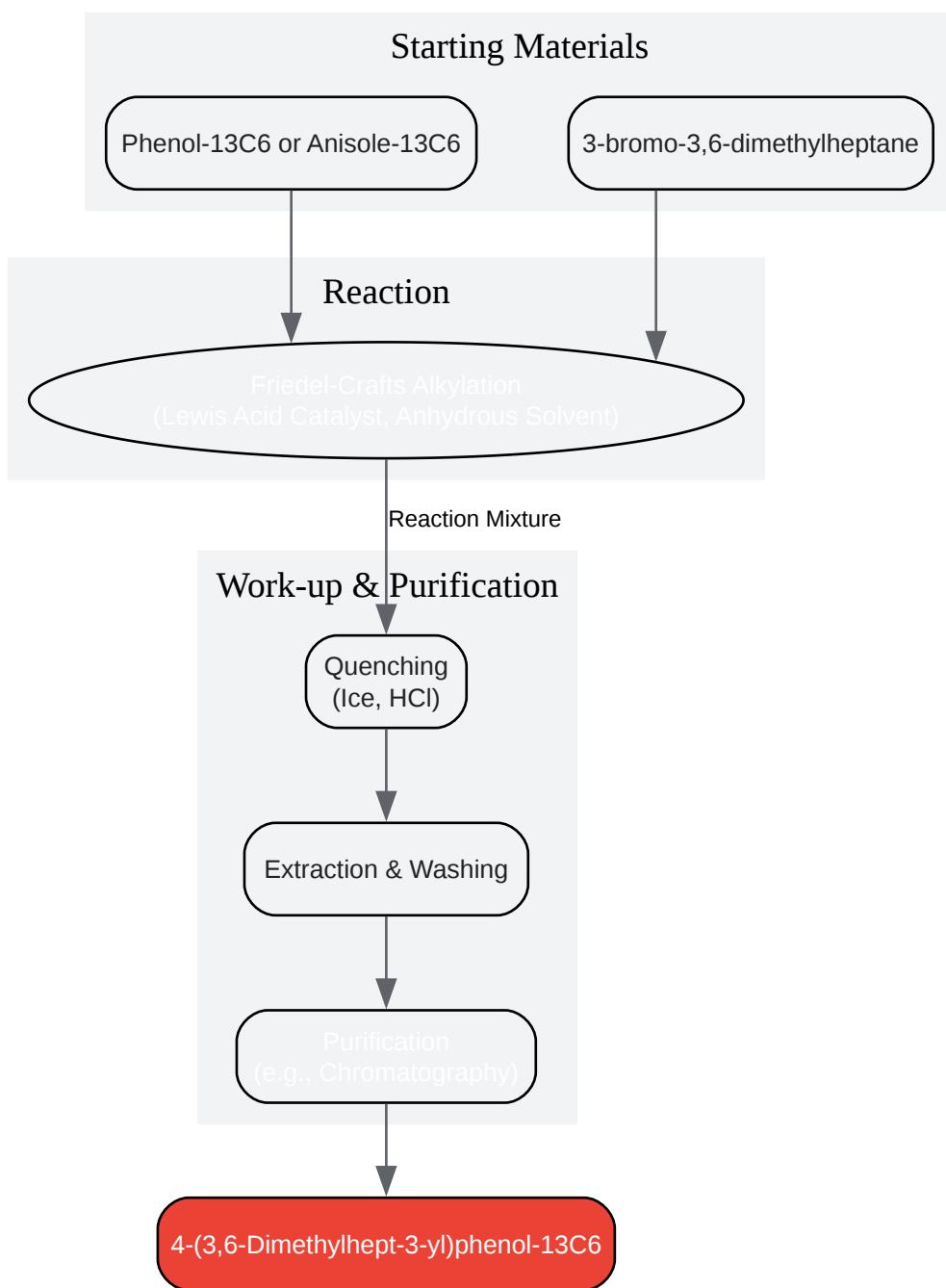
Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to maintain a dry atmosphere.
- Catalyst Suspension: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is suspended in an anhydrous solvent (e.g., DCM) in the reaction flask under an inert atmosphere (e.g., nitrogen

or argon).

- **Addition of Reactants:** A solution of the alkylating agent (3-bromo-3,6-dimethylheptane) in the anhydrous solvent is added dropwise to the catalyst suspension with stirring. Subsequently, a solution of the phenol precursor (e.g., anisole) in the anhydrous solvent is added dropwise. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
- **Work-up:** The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated NaHCO_3 solution and brine, then dried over anhydrous MgSO_4 or Na_2SO_4 .
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as vacuum distillation or column chromatography, to yield the desired 4-(3,6-Dimethylhept-3-yl)phenol. A subsequent demethylation step would be required if anisole is used as the starting material.

Synthesis Workflow

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Synthesis workflow for **4-(3,6-Dimethylhept-3-yl)phenol-13C6**.

Metabolism

The metabolism of the unlabeled isomer, 4-(3',6'-dimethyl-3'-heptyl) phenol, has been investigated in rat and human liver microsomes. The primary metabolic pathway involves

hydroxylation of the aromatic ring.

Identified Metabolites

- Major Metabolite: 4-(3',6'-dimethyl-3'-heptyl) catechol.[\[1\]](#)
- Other Tentatively Identified Metabolites:
 - A hydroxylated version of the parent compound on the branched alkyl chain.[\[1\]](#)
 - An oxidative metabolite, specifically a catechol with a hydroxylated alkyl side chain.[\[1\]](#)

Experimental Protocol: In Vitro Metabolism and Metabolite Identification (General)

The following is a generalized protocol based on the abstract by Ye et al. (2007) for the identification of metabolites using liver microsomes.

Materials:

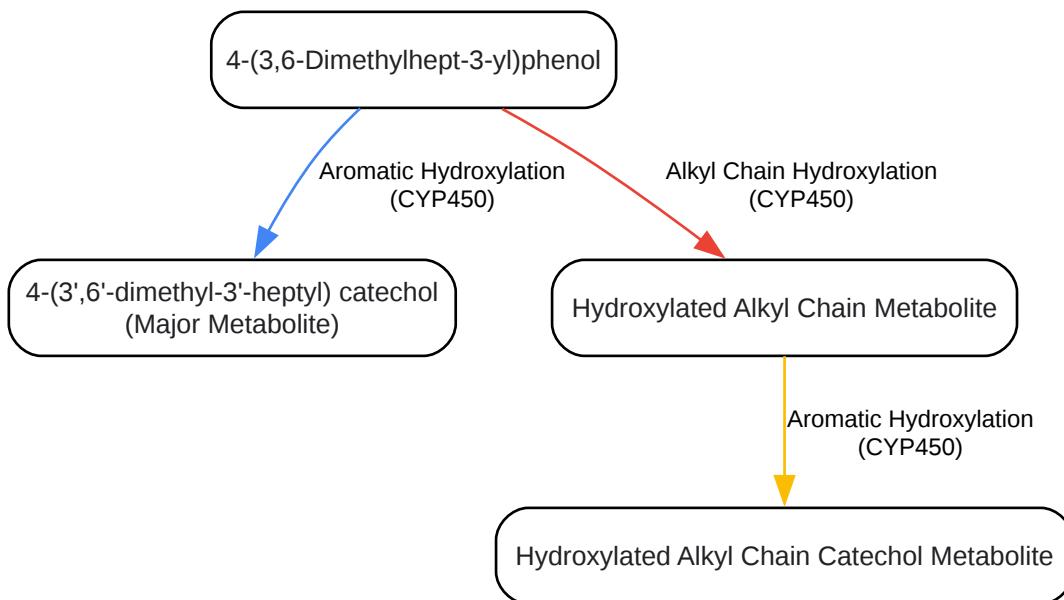
- 4-(3,6-Dimethylhept-3-yl)phenol
- Rat or human liver microsomes
- NADPH regenerating system
- Phosphate buffer
- Acetonitrile or other suitable organic solvent
- Formic acid

Procedure:

- Incubation: The compound is incubated with liver microsomes in a phosphate buffer solution containing an NADPH regenerating system to initiate the metabolic reactions. The incubation is typically carried out at 37°C for a specific duration.

- Metabolite Extraction: The reaction is quenched, often by the addition of a cold organic solvent like acetonitrile. The mixture is then centrifuged to precipitate proteins. The supernatant containing the metabolites is collected. For enhanced sensitivity and cleanup, on-line solid-phase extraction (SPE) can be employed.[1]
- LC-MS/MS Analysis: The extracted metabolites are separated and detected using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).[1]
 - Chromatography: A reverse-phase column is typically used with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
 - Mass Spectrometry: The mass spectrometer is operated in a mode that allows for the detection of the parent compound and its potential metabolites. Product ion scanning of parent ions helps in the structural elucidation of the metabolites based on their fragmentation patterns.

Metabolic Pathway



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Metabolic pathway of 4-(3,6-Dimethylhept-3-yl)phenol.

Biological Effects and Endocrine Disruption

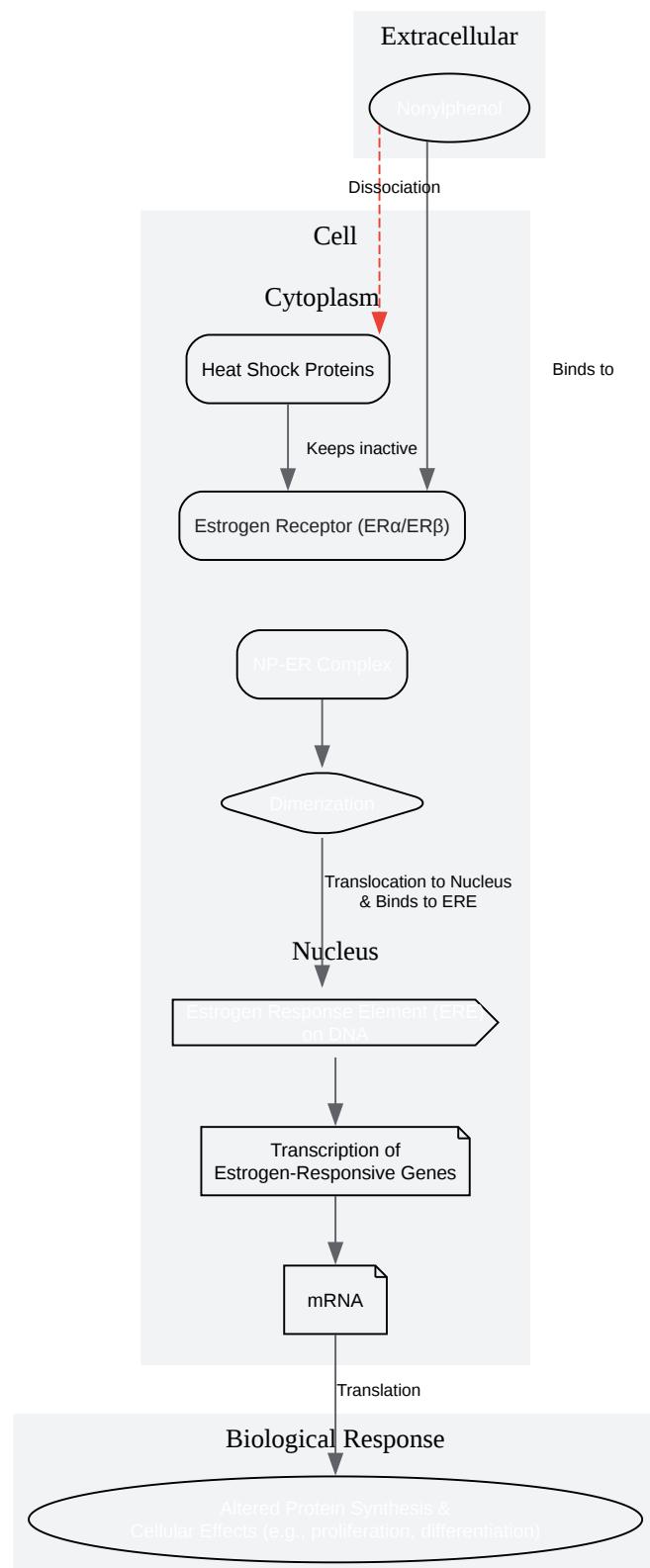
4-(3,6-Dimethylhept-3-yl)phenol is a member of the nonylphenol family, which are well-documented endocrine-disrupting chemicals. These compounds can mimic the action of endogenous estrogens, potentially leading to adverse effects on reproductive and developmental health.

Mechanism of Endocrine Disruption

Nonylphenols, including the 4-(3,6-Dimethylhept-3-yl) isomer, are known to exert their estrogenic effects primarily by binding to estrogen receptors (ERs), specifically ER α and ER β . [2] This binding can initiate downstream signaling pathways that are normally regulated by estradiol. While the binding affinity of nonylphenols to ERs is significantly lower than that of estradiol, their widespread presence and persistence in the environment can lead to biologically significant effects.[2]

Signaling Pathway: Nonylphenol Interaction with Estrogen Receptor

The following diagram illustrates the generalized signaling pathway for estrogenic compounds like nonylphenol.



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References

- 1. Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
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